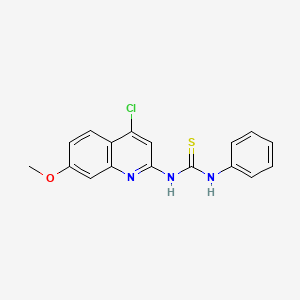
1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea is a chemical compound with the molecular formula C18H16ClN3O2S It is known for its unique structure, which includes a quinoline ring substituted with a chloro and methoxy group, a phenyl ring, and a thiourea moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Chlor-7-methoxy-2-chinolyl)-3-phenyl-2-thioharnstoff erfolgt typischerweise durch die Reaktion von 4-Chlor-7-methoxychinolin-2-amin mit Phenylisothiocyanat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Ethanol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, der Lösungsmittelrückgewinnung und der Reinigungstechniken umfassen, um die Kosteneffizienz und Nachhaltigkeit bei der großtechnischen Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(4-Chlor-7-methoxy-2-chinolyl)-3-phenyl-2-thioharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thioharnstoffgruppe kann zu Sulfonyl-Derivaten oxidiert werden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Die Chlor-Gruppe am Chinolinring kann durch Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen erfordern oft eine Base wie Kaliumcarbonat und ein polares aprotisches Lösungsmittel wie Dimethylsulfoxid.
Wichtigste gebildete Produkte
Oxidation: Sulfonyl-Derivate.
Reduktion: Amine.
Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Ligand in biochemischen Assays untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Fluoreszenz oder Leitfähigkeit.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Chlor-7-methoxy-2-chinolyl)-3-phenyl-2-thioharnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Chinolinring kann mit DNA interkalieren, deren Funktion stören und zum Zelltod führen. Die Thioharnstoffgruppe kann starke Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden und deren Aktivität hemmen. Diese Wechselwirkungen können verschiedene zelluläre Prozesse beeinflussen, was zu den beobachteten biologischen Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The thiourea moiety can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Chlor-7-methoxy-2-chinolyl)-3-(p-Tolyl)harnstoff: Ähnliche Struktur, aber mit einer p-Tolyl-Gruppe anstelle einer Phenyl-Gruppe.
1-(4-Chlor-7-methoxy-2-chinolyl)-3-(2,6-Xylyl)harnstoff: Enthält eine 2,6-Xylyl-Gruppe anstelle einer Phenyl-Gruppe.
Einzigartigkeit
1-(4-Chlor-7-methoxy-2-chinolyl)-3-phenyl-2-thioharnstoff ist aufgrund des Vorhandenseins der Thioharnstoffgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Die Kombination des Chinolinrings mit den Phenyl- und Thioharnstoffgruppen erhöht sein Potenzial für diverse Anwendungen und macht ihn zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung.
Eigenschaften
CAS-Nummer |
196875-41-9 |
|---|---|
Molekularformel |
C17H14ClN3OS |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
1-(4-chloro-7-methoxyquinolin-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C17H14ClN3OS/c1-22-12-7-8-13-14(18)10-16(20-15(13)9-12)21-17(23)19-11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,20,21,23) |
InChI-Schlüssel |
HZVNREMABNFFPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)NC(=S)NC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)
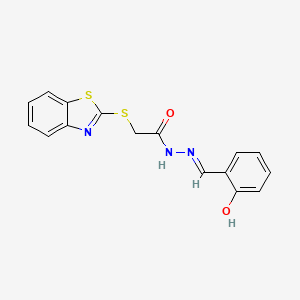
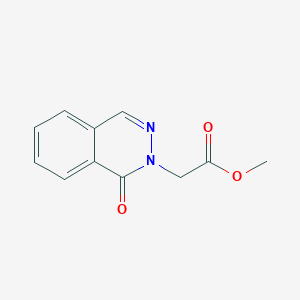


![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
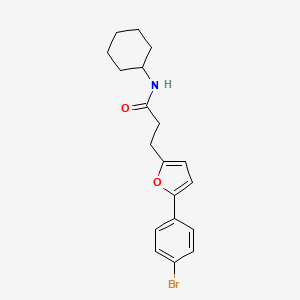


![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)

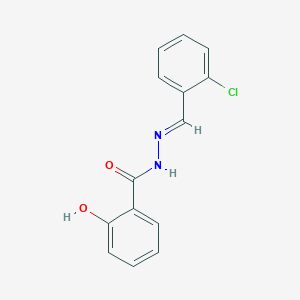

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
